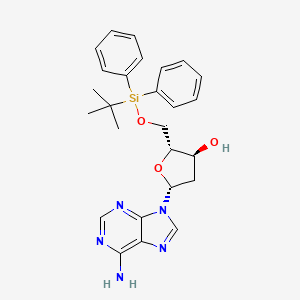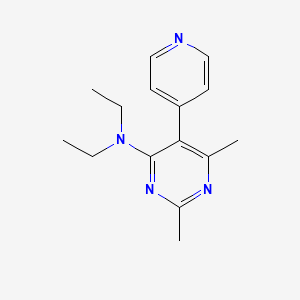![molecular formula C18H18N2O3S B15216029 6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 21326-12-5](/img/structure/B15216029.png)
6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a naphthalene moiety and a dihydropyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of naphthalen-1-ylmethylamine with a suitable aldehyde, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.
化学反応の分析
Types of Reactions
6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学的研究の応用
6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The naphthalene moiety allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the thioxo group can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
Compared to these similar compounds, 6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one stands out due to its unique combination of a naphthalene moiety and a dihydropyrimidinone core. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
21326-12-5 |
|---|---|
分子式 |
C18H18N2O3S |
分子量 |
342.4 g/mol |
IUPAC名 |
6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2O3S/c1-22-17(23-2)15-14(16(21)20-18(24)19-15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,17H,10H2,1-2H3,(H2,19,20,21,24) |
InChIキー |
QNXUFVZFSQYXRK-UHFFFAOYSA-N |
正規SMILES |
COC(C1=C(C(=O)NC(=S)N1)CC2=CC=CC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


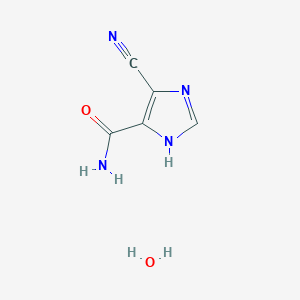
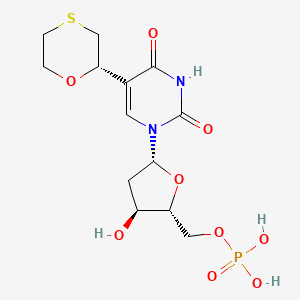
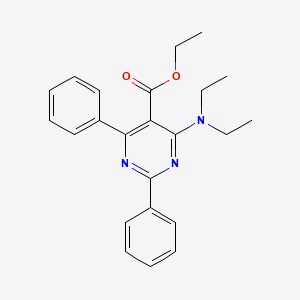
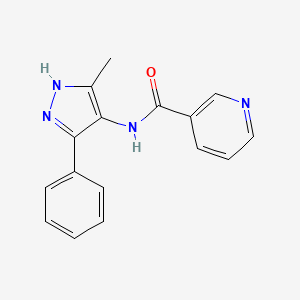
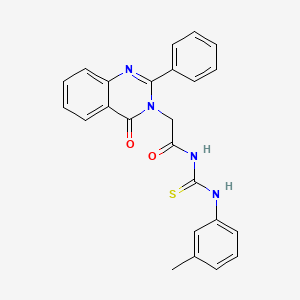
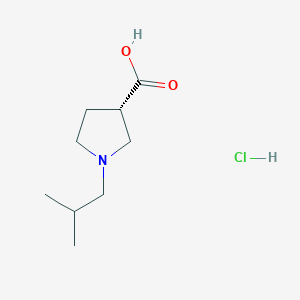
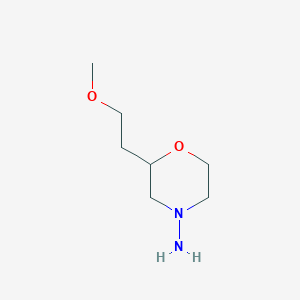
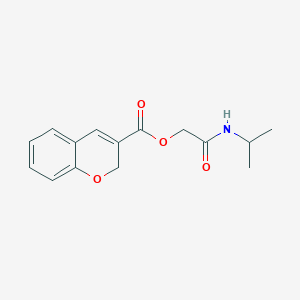
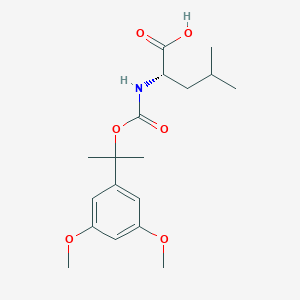
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl-](/img/structure/B15215997.png)
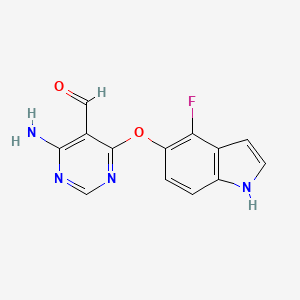
![(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B15216006.png)
